molecular formula C14H8N2 B11753775 1,4-Di(pyridin-3-yl)buta-1,3-diyne CAS No. 5069-24-9

1,4-Di(pyridin-3-yl)buta-1,3-diyne

Cat. No.: B11753775
CAS No.: 5069-24-9
M. Wt: 204.23 g/mol
InChI Key: OXLKEFMFRSZXGO-UHFFFAOYSA-N
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Description

1,4-Di(pyridin-3-yl)buta-1,3-diyne is an organic compound with the molecular formula C14H8N2 It is characterized by the presence of two pyridine rings connected by a butadiyne linker

Chemical Reactions Analysis

1,4-Di(pyridin-3-yl)buta-1,3-diyne undergoes various chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The pyridine rings can undergo substitution reactions with various electrophiles.

    Dimerization: The compound can form dimers under oxidative conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Di(pyridin-3-yl)buta-1,3-diyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Di(pyridin-3-yl)buta-1,3-diyne involves its interaction with molecular targets through its pyridine rings and butadiyne linker. These interactions can affect various molecular pathways, leading to changes in the properties of the target molecules. The exact pathways and targets depend on the specific application and conditions.

Comparison with Similar Compounds

1,4-Di(pyridin-3-yl)buta-1,3-diyne can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

5069-24-9

Molecular Formula

C14H8N2

Molecular Weight

204.23 g/mol

IUPAC Name

3-(4-pyridin-3-ylbuta-1,3-diynyl)pyridine

InChI

InChI=1S/C14H8N2/c1(5-13-7-3-9-15-11-13)2-6-14-8-4-10-16-12-14/h3-4,7-12H

InChI Key

OXLKEFMFRSZXGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C#CC#CC2=CN=CC=C2

Origin of Product

United States

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